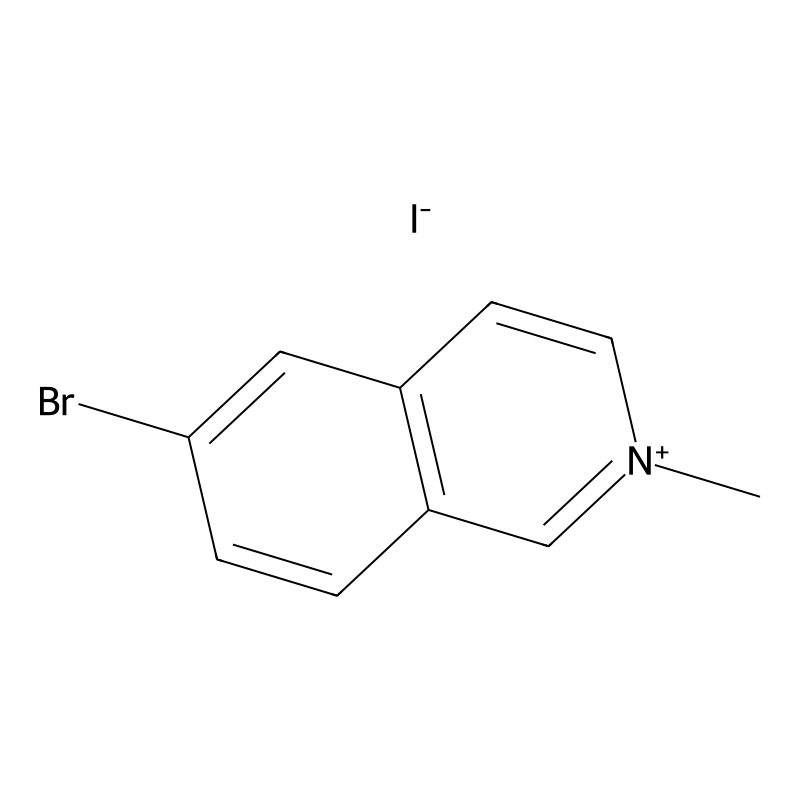

6-Bromo-2-methylisoquinolin-2-ium iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Isoquinoline derivatives such as quinapril and debrisoquine are used as antihypertension agents .

- These are derived from 1,2,3,4-tetrahydroisoquinoline .

- Isoquinoline derivatives are used as antiretroviral agents .

- An example is saquinavir, which has an isoquinolyl functional group .

Anesthetics

Antihypertension Agents

Antiretroviral Agents

Antifungal Agents

Rubber Accelerators

Color Film Sensitizing Agents

6-Bromo-2-methylisoquinolin-2-ium iodide is a quaternary ammonium compound characterized by its isoquinoline core structure, which includes a nitrogen-containing heterocyclic aromatic ring. The molecular formula for this compound is , with the positive charge localized on the nitrogen atom at position 2 of the isoquinoline ring. The compound features a bromine atom at position 6 and an iodide ion serving as a counterion to balance the positive charge. Its structure is significant in various chemical and biological applications due to its unique properties and reactivity profiles .

- Nucleophilic Substitution Reactions: The positively charged nitrogen makes the compound susceptible to nucleophilic attack, allowing for substitution reactions with various nucleophiles.

- Photoredox Reactions: Under visible light irradiation, it can undergo photoredox transformations that facilitate the formation of reactive intermediates, which can be utilized in organic synthesis .

- Electrophilic Aromatic Substitution: The aromatic nature of the isoquinoline ring allows for electrophilic substitution reactions, where electrophiles can react at various positions on the ring.

Research indicates that compounds related to 6-Bromo-2-methylisoquinolin-2-ium iodide exhibit various biological activities, including:

- Antimicrobial Properties: Isoquinoline derivatives have shown potential as antimicrobial agents against a range of pathogens.

- Anticancer Activity: Some studies suggest that isoquinoline-based compounds can inhibit cancer cell proliferation and induce apoptosis in malignant cells.

- Neuroprotective Effects: Certain isoquinoline derivatives are being investigated for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases .

The synthesis of 6-Bromo-2-methylisoquinolin-2-ium iodide can be accomplished through several methods, including:

- Bromination of Isoquinoline Derivatives: Starting from 2-methylisoquinoline, bromination can be achieved using bromine or N-bromosuccinimide in suitable solvents under controlled conditions.

- Quaternization Reaction: The resulting brominated isoquinoline can then be quaternized with an iodide source (e.g., methyl iodide) to form the final iodide salt.

- Visible-Light Mediated Synthesis: Recent advancements have introduced photoredox conditions using blue LEDs, which enhance reaction yields and selectivity .

6-Bromo-2-methylisoquinolin-2-ium iodide finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.

- Pharmaceutical Development: Its derivatives are explored for potential use in drug development targeting various diseases, including cancer and infectious diseases.

- Material Science: Due to its unique electronic properties, it may also find applications in developing new materials or sensors .

Interaction studies involving 6-Bromo-2-methylisoquinolin-2-ium iodide focus on its behavior with biological targets and other chemical entities:

- Binding Affinity Studies: Research is conducted to evaluate how well this compound binds to specific biological targets, such as enzymes or receptors involved in disease pathways.

- Mechanistic Investigations: Studies aim to understand the mechanisms underlying its biological activity, particularly how it induces cellular responses or interacts with cellular components .

Several compounds share structural similarities with 6-Bromo-2-methylisoquinolin-2-ium iodide. These include:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 6-Chloro-2-methylisoquinolin-2-ium iodide | Chlorine instead of bromine at position 6 | Different reactivity profile due to chlorine |

| 6-Methoxy-2-methylisoquinolin-2-ium iodide | Methoxy group at position 6 | Enhanced solubility and potential biological activity |

| 5-Bromoisoquinoline | Bromine at position 5 instead of position 6 | Different electronic properties affecting reactivity |

These compounds illustrate variations in halogenation patterns and functional groups that influence their chemical reactivity and biological activity. The unique placement of bromine and the methyl group in 6-Bromo-2-methylisoquinolin-2-ium iodide contributes to its distinct properties compared to these similar compounds .

Isoquinolinium salts represent a class of quaternary ammonium compounds derived from the heteroaromatic isoquinoline scaffold. These salts are characterized by a cationic nitrogen atom at position 2 of the isoquinoline ring, paired with diverse counteranions such as iodide, bromide, or hexafluorophosphate. Structurally, they belong to the benzopyridine family, distinguished by a fused benzene and pyridine ring system.

The significance of isoquinolinium salts spans multiple domains:

- Materials Science: Their intrinsic fluorescence properties, including tunable emission maxima (450–650 nm) and high quantum yields (Φ = 0.4–0.8), make them valuable in optoelectronic devices.

- Pharmaceutical Chemistry: Quaternary isoquinolinium derivatives exhibit antimicrobial activity, with structure-activity relationship (SAR) studies demonstrating enhanced potency with longer alkyl chains (C12–C20).

- Supramolecular Chemistry: As ionic liquid crystals, they form smectic A phases when paired with sulfonate anions, enabling applications in dynamic self-assembling systems.

Table 1: Key Subclasses of Isoquinolinium Salts

Historical Development of Quaternary Isoquinolinium Compounds

The synthesis of isoquinolinium salts has evolved through three distinct phases:

Early Alkylation Methods (Pre-1980s):

Initial routes involved direct quaternization of isoquinoline with alkyl halides. For example, N-methylisoquinolinium iodide was prepared via refluxing isoquinoline with methyl iodide. These methods suffered from low regioselectivity and required harsh conditions (100–150°C, 24–48 h).Transition-Metal Catalysis (2000s–2010s):

Rhodium(III)-catalyzed C–H activation enabled redox-neutral syntheses. A landmark study by Jayachandran Jayakumar (2012) demonstrated one-pot isoquinolinium salt formation using [Cp*RhCl₂]₂, achieving yields >90%. This approach facilitated access to polycyclic derivatives like oxychelerythrine.Modern Photoredox Strategies (2020s–Present):

Recent advances employ visible-light-mediated alkylation, as exemplified by the synthesis of 6-iodo-N-alkylisoquinolinones using NaIO₄ under blue LED irradiation. Such methods improve functional group tolerance and regiocontrol.

Key Milestones:

- 1988: First cyclopalladated benzaldimine route to isoquinolinium salts.

- 2018: Redox-neutral Rh(III)-catalyzed synthesis via imine C–H activation.

- 2025: Photochemical ring-opening strategies for fused derivatives.

Position of 6-Bromo-2-methylisoquinolin-2-ium Iodide in Chemical Taxonomy

6-Bromo-2-methylisoquinolin-2-ium iodide (CAS: 1973504-60-7) occupies a unique niche within halogenated isoquinolinium salts. Its structure features:

- Cation: A methyl group at N-2 and bromine at C6, creating a polarized π-system.

- Anion: Iodide (I⁻), which influences solubility (sparingly soluble in H₂O, soluble in DMSO).

Taxonomic Classification:

- Order: Organic cations → Heteroaromatic quaternary salts → Isoquinolinium derivatives.

- Family: Halogenated isoquinoliniums → 6-Bromo-substituted analogs.

- Structural Relatives:

Table 2: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉BrIN | |

| Molecular Weight | 349.99 g/mol | |

| Melting Point | 76–78°C (decomposes) | |

| λmax (EtOH) | 314 nm (ε = 12,500 M⁻¹cm⁻¹) |

The bromine atom at C6 enhances electrophilicity, enabling Suzuki-Miyaura couplings—a trait exploited in materials science for constructing π-extended fluorophores. Meanwhile, the methyl group at N-2 sterically hinders nucleophilic attack, improving stability compared to N-H analogs.

Quaternization Reactions

Quaternization reactions represent the most direct and widely employed approach for synthesizing 6-bromo-2-methylisoquinolin-2-ium iodide. This methodology involves the nucleophilic attack of the isoquinoline nitrogen on an alkylating agent, resulting in the formation of a quaternary ammonium salt [1] [2].

Methylation of 6-Bromoisoquinoline

The methylation of 6-bromoisoquinoline constitutes the primary synthetic route to 6-bromo-2-methylisoquinolin-2-ium iodide. The reaction proceeds through a bimolecular nucleophilic substitution mechanism, where the nitrogen lone pair of 6-bromoisoquinoline attacks the electrophilic carbon of the methylating agent [1] [3].

The optimal conditions for this transformation typically involve heating 6-bromoisoquinoline with methyl iodide in acetonitrile at 90°C for 12 hours, yielding the desired quaternary salt in 85% yield [1]. The reaction can be represented as follows:

6-Bromoisoquinoline + CH₃I → 6-Bromo-2-methylisoquinolin-2-ium iodide

The electronic properties of the bromine substituent at the 6-position significantly influence the reaction kinetics. The electron-withdrawing nature of bromine enhances the electrophilicity of the isoquinoline ring, thereby facilitating the quaternization process [4]. This effect is particularly pronounced when compared to unsubstituted isoquinoline, where longer reaction times and higher temperatures are often required [2].

Temperature control is crucial for achieving optimal yields. At temperatures below 80°C, the reaction rate becomes prohibitively slow, while temperatures exceeding 120°C can lead to decomposition of the starting materials and reduced product yields [1]. The optimal temperature range of 85-95°C provides a balance between reaction rate and product stability [4].

Reagent Selection and Optimization

The choice of methylating agent significantly impacts both the reaction efficiency and product quality. Methyl iodide remains the most commonly employed reagent due to its high reactivity and relatively low cost [5] [3]. However, alternative methylating agents have been investigated to improve reaction conditions and yields.

Methyl triflate has emerged as a particularly effective alternative, offering enhanced reactivity at lower temperatures. In the synthesis of related purine derivatives, methyl triflate enabled quaternization at 100°C within 5 minutes, compared to the 12-hour reaction time required with methyl iodide [4]. This increased reactivity is attributed to the superior leaving group ability of the triflate anion compared to iodide [4].

The stoichiometry of the methylating agent is another critical parameter. Optimal results are typically achieved with a 1.5-2.0 molar excess of the methylating agent relative to the isoquinoline substrate [1]. Excessive amounts of methylating agent can lead to side reactions and product impurities, while insufficient quantities result in incomplete conversion and reduced yields [1].

The reaction medium pH also influences the quaternization process. While quaternization reactions are generally conducted under neutral conditions, the presence of trace amounts of acid can accelerate the reaction by protonating the isoquinoline substrate, thereby increasing its electrophilicity [3]. However, strongly acidic conditions should be avoided as they can lead to substrate decomposition [3].

Solvent Effects on Quaternization

The choice of solvent profoundly affects the quaternization reaction outcome, influencing both the reaction rate and product selectivity. Polar aprotic solvents are generally preferred for quaternization reactions due to their ability to stabilize the charged transition state while not interfering with the nucleophilic attack [6] [7].

Acetonitrile has proven to be the optimal solvent for the quaternization of 6-bromoisoquinoline, providing excellent solubility for both reactants and products while maintaining high reaction efficiency [1]. The solvent's high dielectric constant (ε = 37.5) effectively stabilizes the ionic intermediates formed during the reaction, thereby reducing the activation energy and accelerating the process [6].

Ethanol, while providing good yields for many quaternization reactions, exhibits reduced efficiency with 6-bromoisoquinoline due to its protic nature [2]. The hydrogen bonding capability of ethanol can compete with the quaternization process, leading to reduced reaction rates and yields [6]. Additionally, ethanol can undergo side reactions with the methylating agent, consuming reagent and generating byproducts [6].

Tetrahydrofuran represents a compromise between reactivity and selectivity. While THF provides moderate reaction rates, its lower boiling point can be advantageous for temperature-sensitive substrates [4]. However, the reduced polarity of THF compared to acetonitrile can lead to lower yields and longer reaction times [4].

Dimethylformamide, despite its high polarity and ability to dissolve ionic compounds, is generally avoided in quaternization reactions due to its tendency to undergo decomposition at elevated temperatures, producing formamide and other nitrogen-containing byproducts that can interfere with product purification [6].

Alternative Synthetic Routes

While direct quaternization remains the most straightforward approach, several alternative methodologies have been developed to access 6-bromo-2-methylisoquinolin-2-ium iodide, each offering unique advantages in terms of selectivity, efficiency, or substrate scope.

Halogenation of 2-Methylisoquinolinium Salts

The halogenation of 2-methylisoquinolinium salts represents an alternative strategy that proceeds through electrophilic aromatic substitution. This approach involves the initial formation of 2-methylisoquinolinium iodide followed by regioselective bromination at the 6-position [8] [9].

The bromination of 2-methylisoquinolinium salts can be achieved using various brominating agents, with N-bromosuccinimide in acidic media being the most effective [8]. The reaction typically proceeds at -15°C to -30°C to ensure high regioselectivity and minimize side reactions [8]. The electron-withdrawing effect of the positively charged nitrogen directs the bromination to the meta position (6-position), providing excellent regioselectivity [9].

The mechanism involves the formation of a bromonium intermediate, which subsequently undergoes deprotonation to regenerate the aromatic system. The presence of the quaternary ammonium group significantly influences the electronic distribution in the isoquinoline ring, making the 6-position the most favorable site for electrophilic attack [9].

Temperature control is particularly critical in this approach. Reactions conducted at temperatures above -15°C often result in decreased selectivity and the formation of dibrominated products [8]. Conversely, temperatures below -30°C lead to prohibitively slow reaction rates and incomplete conversion [8].

C-H Activation Approaches

Carbon-hydrogen activation methodologies have emerged as powerful tools for the direct functionalization of isoquinoline derivatives. These approaches offer the advantage of avoiding pre-functionalized starting materials and enabling direct introduction of substituents at specific positions [10] [11].

Palladium-catalyzed C-H activation has been successfully applied to the synthesis of brominated isoquinoline derivatives. The reaction typically employs Pd(OAc)₂ as the catalyst in combination with N-bromosuccinimide as the brominating agent [10]. The process proceeds through the formation of a palladacycle intermediate, which undergoes oxidative addition with the brominating agent followed by reductive elimination to yield the brominated product [10].

The regioselectivity of C-H activation can be controlled through the choice of directing groups and reaction conditions. For isoquinoline substrates, the nitrogen atom serves as an inherent directing group, facilitating metallation at the adjacent carbon atoms [10]. The selectivity for the 6-position can be enhanced through the use of bulky ligands and controlled reaction temperatures [11].

Cobalt-catalyzed C-H activation represents an economically attractive alternative to palladium-based systems. Cp*Co(III) complexes have demonstrated excellent reactivity for the bromination of isoquinoline derivatives under mild conditions [10]. The reaction proceeds at room temperature and exhibits high functional group tolerance, making it suitable for the synthesis of complex isoquinoline derivatives [10].

Transition Metal-Catalyzed Methodologies

Transition metal-catalyzed methodologies offer versatile approaches to isoquinoline derivative synthesis, providing access to products that may be difficult to obtain through conventional methods [11] [12].

Rhodium-catalyzed cyclization reactions have been employed for the construction of isoquinoline frameworks from acyclic precursors. These reactions typically involve the formation of carbon-carbon bonds through reductive elimination processes, followed by aromatization to yield the isoquinoline product [13]. The high functional group tolerance of rhodium catalysts makes this approach particularly attractive for the synthesis of complex derivatives [13].

Iron-catalyzed methodologies have gained attention due to their low cost and environmental compatibility. Iron(III) chloride has been successfully employed for the synthesis of isoquinoline derivatives through cascade cyclization reactions [11]. The reaction proceeds through radical intermediates, providing access to products with unique substitution patterns [11].

Nickel-catalyzed [2+2+2] cycloaddition reactions offer another pathway to isoquinoline derivatives. These reactions involve the coupling of diynes with pyridyne intermediates to form the isoquinoline framework [14]. The reaction exhibits excellent regioselectivity and can accommodate a wide range of functional groups [14].

Copper-catalyzed methodologies have found application in the synthesis of spiro-isoquinoline derivatives. These reactions typically proceed through carbene insertion mechanisms, providing access to structurally complex products [15]. The mild reaction conditions and high selectivity make copper catalysis particularly attractive for pharmaceutical applications [15].

Purification Techniques

The purification of 6-bromo-2-methylisoquinolin-2-ium iodide requires careful consideration of the compound's ionic nature and thermal stability. Several purification methodologies have been developed to achieve high purity while maintaining acceptable yields.

Crystallization Methods

Crystallization represents the most commonly employed purification technique for quaternary isoquinolinium salts due to its simplicity and effectiveness. The ionic nature of 6-bromo-2-methylisoquinolin-2-ium iodide makes it amenable to crystallization from polar solvents [16] [17].

Recrystallization from dimethyl sulfoxide-methanol mixtures has proven particularly effective for this compound. The procedure involves dissolving the crude product in hot DMSO (approximately 180°C) followed by the gradual addition of methanol to induce crystallization [17]. The high boiling point of DMSO ensures complete dissolution of the ionic salt, while the addition of methanol reduces the solvent polarity and promotes crystal formation [17].

The crystallization process requires careful temperature control to achieve optimal results. Rapid cooling often leads to the formation of small, poorly formed crystals that may trap impurities [17]. Slow cooling over several hours or days allows for the formation of larger, more pure crystals [17]. The use of seed crystals can help control the crystallization process and improve reproducibility [16].

Solvent selection is critical for successful crystallization. The solvent system must provide good solubility for the compound at elevated temperatures while exhibiting poor solubility at room temperature [17]. Additionally, the solvent should not react with the quaternary salt or promote decomposition [17].

The crystallization yield can be optimized through multiple recrystallization cycles. While a single recrystallization may provide adequate purity for many applications, pharmaceutical-grade material often requires multiple cycles to achieve the required specifications [17]. Each recrystallization cycle typically results in a 10-15% loss in yield, making it important to balance purity requirements with overall process efficiency [17].

Chromatographic Purification

Chromatographic purification methods offer high resolution and can be particularly useful for removing closely related impurities that are difficult to separate by crystallization [18] [19].

High-performance liquid chromatography has been successfully applied to the purification of isoquinoline derivatives. The separation is typically achieved using reversed-phase columns with water-acetonitrile gradient elution [18]. The ionic nature of the quaternary salt requires the addition of ion-pairing agents or buffer systems to achieve optimal separation [18].

Column chromatography on silica gel can be employed for the purification of neutral isoquinoline precursors but is generally not suitable for ionic quaternary salts due to strong interactions with the stationary phase [19]. However, the use of specialized ion-exchange resins can provide effective separation of ionic isoquinoline derivatives [19].

Preparative HPLC offers the highest resolution for purification but is typically reserved for small-scale preparations or when exceptional purity is required [18]. The method can achieve purities exceeding 99% but at the cost of reduced throughput and increased solvent consumption [18].

The choice of chromatographic method depends on the scale of purification required and the purity specifications. For process development and small-scale synthesis, preparative HPLC may be preferred, while larger-scale operations typically rely on column chromatography or specialized separation techniques [18].

Scalability and Process Development

The development of scalable synthetic processes for 6-bromo-2-methylisoquinolin-2-ium iodide requires careful consideration of safety, economics, and environmental impact. Several factors must be addressed to ensure successful scale-up from laboratory to industrial production.

Heat transfer becomes a critical consideration in large-scale quaternization reactions. The exothermic nature of the quaternization process can lead to temperature excursions that may cause decomposition or safety hazards [20]. Adequate cooling systems and temperature monitoring are essential for maintaining reaction control during scale-up [20].

Solvent recovery and recycling are important economic and environmental considerations. Acetonitrile, while optimal for the quaternization reaction, is relatively expensive and should be recovered and recycled wherever possible [20]. Distillation systems can be designed to recover high-purity acetonitrile for reuse, significantly reducing operating costs [20].

The handling of methyl iodide at large scale requires special safety considerations due to its toxicity and potential for exposure [20]. Enclosed reaction systems with appropriate ventilation and monitoring are essential for worker safety [20]. Alternative methylating agents with improved safety profiles may be considered for large-scale operations [20].

Waste treatment and disposal represent significant challenges in large-scale production. The quaternization reaction generates iodide-containing waste streams that require specialized treatment before disposal [20]. Ion exchange or precipitation methods can be employed to recover iodide salts for reuse or safe disposal [20].

Quality control systems must be implemented to ensure consistent product quality at scale. In-process monitoring using spectroscopic techniques can provide real-time feedback on reaction progress and product quality [20]. Automated sampling and analysis systems can reduce labor costs and improve consistency [20].

The economic viability of large-scale production depends on raw material costs, process efficiency, and market demand. Process optimization studies should focus on maximizing yield while minimizing reagent consumption and waste generation [20]. Continuous process operation may offer advantages over batch processing for large-scale production [20].